molecular formula C9H13ClO2 B14426852 Chloro(tetramethylcyclopropylidene)acetic acid CAS No. 82979-37-1

Chloro(tetramethylcyclopropylidene)acetic acid

Cat. No.: B14426852
CAS No.: 82979-37-1
M. Wt: 188.65 g/mol
InChI Key: HCRGJVCKGFJDQK-UHFFFAOYSA-N
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Description

Chloro(tetramethylcyclopropylidene)acetic acid is an organochlorine compound with a unique structure featuring a tetramethylcyclopropylidene group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(tetramethylcyclopropylidene)acetic acid typically involves the chlorination of tetramethylcyclopropylidene acetic acid. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Chloro(tetramethylcyclopropylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(tetramethylcyclopropylidene)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Chloro(tetramethylcyclopropylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Chloroacetic acid
  • Dichloroacetic acid
  • Trichloroacetic acid
  • Tetramethylcyclopropylidene derivatives

Uniqueness

Chloro(tetramethylcyclopropylidene)acetic acid is unique due to the presence of the tetramethylcyclopropylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chloroacetic acids and enhances its potential for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

82979-37-1

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

2-chloro-2-(2,2,3,3-tetramethylcyclopropylidene)acetic acid

InChI

InChI=1S/C9H13ClO2/c1-8(2)6(9(8,3)4)5(10)7(11)12/h1-4H3,(H,11,12)

InChI Key

HCRGJVCKGFJDQK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O)Cl)C1(C)C)C

Origin of Product

United States

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